molecular formula C21H25NO5 B215671 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No. B215671
M. Wt: 371.4 g/mol
InChI Key: SFJOWQGBUMCWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as DIBO, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been used in various scientific research applications, including drug discovery, protein labeling, and bioconjugation. It has been used as a building block for the synthesis of various bioactive compounds, including inhibitors of protein-protein interactions, antiviral agents, and anticancer drugs. 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has also been used as a labeling reagent for proteins and peptides, allowing for the detection and quantification of these molecules in biological systems.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. It has been shown to bind to a specific site on the target protein, disrupting its interaction with other proteins and leading to downstream effects.
Biochemical and Physiological Effects:
3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer drug. 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has also been shown to have antiviral activity against various viruses, including HIV-1 and influenza A virus. Additionally, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to have anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high degree of selectivity for its target proteins, allowing for specific targeting of these molecules. However, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate also has some limitations for lab experiments. It can be difficult to work with due to its hydrophobic nature, and its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for the use of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in scientific research. One potential application is in the development of new anticancer drugs. 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer. Another potential application is in the development of new antiviral drugs. 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has shown activity against various viruses, and further research is needed to determine its potential as a therapeutic agent for viral infections. Additionally, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate could be used in the development of new imaging agents for the detection of specific proteins in biological systems. Overall, 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a versatile molecule with many potential applications in scientific research.

Synthesis Methods

The synthesis of 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 3,3-dimethyl-1-butanone with ethyl acetoacetate in the presence of a base to form 3,3-dimethyl-2-oxobutyl acetoacetate. This intermediate is then reacted with 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid in the presence of a coupling agent to form 3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate.

properties

Product Name

3,3-dimethyl-2-oxobutyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C21H25NO5/c1-21(2,3)17(23)12-27-20(26)13-8-10-14(11-9-13)22-18(24)15-6-4-5-7-16(15)19(22)25/h8-11,15-16H,4-7,12H2,1-3H3

InChI Key

SFJOWQGBUMCWTI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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